REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][N:6]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[C:10]=1[O:18][CH3:19])[CH3:7])C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:3][CH:4]1[C:14]2[C:9](=[C:10]([O:18][CH3:19])[C:11]3[O:17][CH2:16][O:15][C:12]=3[CH:13]=2)[CH2:8][N:6]([CH3:7])[CH2:5]1 |f:1.2|
|
Name
|
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
|
Quantity
|
62.29 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating at 76°-78° C. for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
Then the solution was extracted with 200 ml
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous mgnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The salt was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the magnesium was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with 120 ml of ethanol
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
to be crystalized
|
Type
|
FILTRATION
|
Details
|
These crystals are filtered out
|
Type
|
WASH
|
Details
|
washed with 30 ml of cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.09 g | |
YIELD: PERCENTYIELD | 80.3% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |